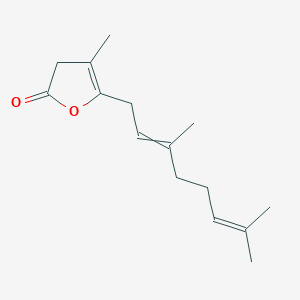![molecular formula C14H22NO4P B12609144 N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine CAS No. 918794-07-7](/img/structure/B12609144.png)
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine is a compound with the molecular formula C14H22NO4P It is a phosphorylated amino acid derivative, which combines the structural features of an ethoxy group, a phenyl group, and L-isoleucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine typically involves the reaction of L-isoleucine with ethoxy(phenyl)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and solvents is essential to achieve a high yield and purity of the final product. The product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoryl derivatives.
Aplicaciones Científicas De Investigación
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of flame-retardant materials and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyldiphenylphosphinate: Similar in structure but lacks the amino acid moiety.
Diphenylphosphinic acid ethyl ester: Another related compound with similar functional groups.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine is unique due to the presence of the L-isoleucine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other phosphorylated compounds that do not contain amino acids.
Propiedades
Número CAS |
918794-07-7 |
|---|---|
Fórmula molecular |
C14H22NO4P |
Peso molecular |
299.30 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C14H22NO4P/c1-4-11(3)13(14(16)17)15-20(18,19-5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t11-,13-,20?/m0/s1 |
Clave InChI |
WAPDNYVULFYVRM-TXKAJSCZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)OCC |
SMILES canónico |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


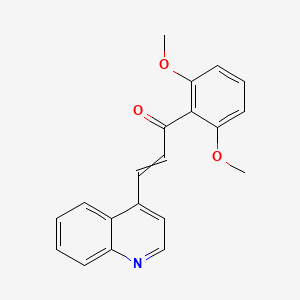
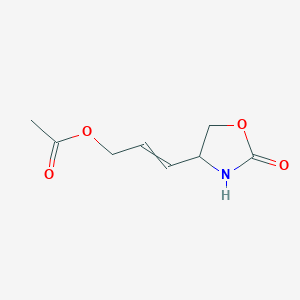
![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)

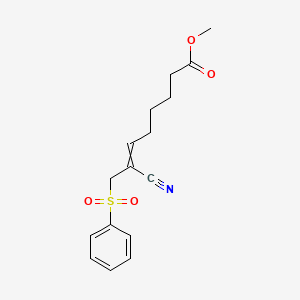
![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)
![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
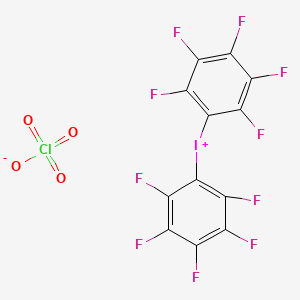
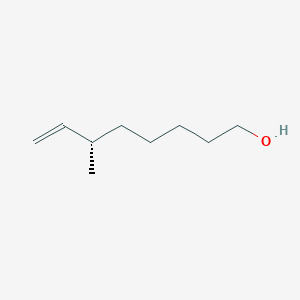
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
